molecular formula C12H15FO2 B7990133 5'-Fluoro-3'-n-propoxypropiophenone CAS No. 1443343-04-1

5'-Fluoro-3'-n-propoxypropiophenone

Cat. No.: B7990133
CAS No.: 1443343-04-1
M. Wt: 210.24 g/mol
InChI Key: NMDLRJPSJHOZKX-UHFFFAOYSA-N
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Description

5’-Fluoro-3’-n-propoxypropiophenone is an organic compound with the molecular formula C({12})H({15})FO(_{2}) It is characterized by the presence of a fluorine atom at the 5’ position and a propoxy group at the 3’ position on the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-3’-n-propoxypropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and propyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5’-Fluoro-3’-n-propoxypropiophenone may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

    Batch Reactors: Utilizing batch reactors to control reaction parameters and optimize yield.

    Continuous Flow Systems: Implementing continuous flow systems for large-scale production to enhance reaction efficiency and reduce production time.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-3’-n-propoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

5’-Fluoro-3’-n-propoxypropiophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-Fluoro-3’-n-propoxypropiophenone involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and propoxy group contribute to its unique chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-n-propoxypropiophenone: Similar structure but with different positional isomers.

    5-Fluoro-3-phenylpropiophenone: Lacks the propoxy group, leading to different chemical properties.

    3-Fluoro-5-phenylpropiophenone: Another positional isomer with distinct reactivity.

Uniqueness

5’-Fluoro-3’-n-propoxypropiophenone is unique due to the specific positioning of the fluorine and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-fluoro-5-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-5-15-11-7-9(12(14)4-2)6-10(13)8-11/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDLRJPSJHOZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)CC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267254
Record name 1-Propanone, 1-(3-fluoro-5-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-04-1
Record name 1-Propanone, 1-(3-fluoro-5-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(3-fluoro-5-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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